molecular formula C3H7N3S B3032754 1-Aminoimidazolidine-2-thione CAS No. 4697-42-1

1-Aminoimidazolidine-2-thione

Cat. No.: B3032754
CAS No.: 4697-42-1
M. Wt: 117.18 g/mol
InChI Key: QVUZWDCOZDRQDD-UHFFFAOYSA-N
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Description

1-Aminoimidazolidine-2-thione is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure It is a derivative of imidazolidine, characterized by the presence of an amino group at the first position and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of 2-aminoethylhydrazine with carbon disulfide in the presence of an alkali hydroxide . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Aminoimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidine-2-thione derivatives.

Scientific Research Applications

1-Aminoimidazolidine-2-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazolidine-2-thione: Lacks the amino group at the first position but shares the thione group at the second position.

    Imidazole-2-thione: Contains a similar thione group but differs in the ring structure and substitution pattern.

Uniqueness: 1-Aminoimidazolidine-2-thione is unique due to the presence of both an amino group and a thione group within the same molecule. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds .

Properties

IUPAC Name

1-aminoimidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZWDCOZDRQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500907
Record name 1-Aminoimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-42-1
Record name 1-Aminoimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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